Diltiazem-d6 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

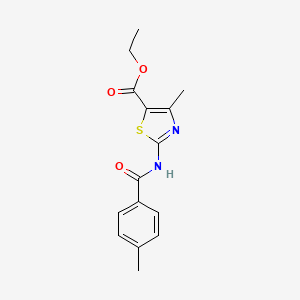

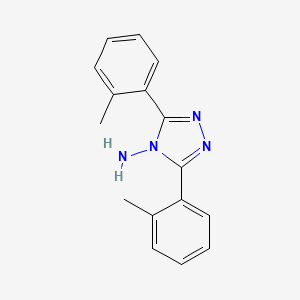

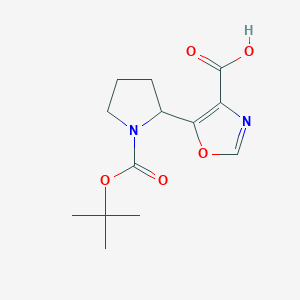

Diltiazem-d6 hydrochloride is a deuterated form of diltiazem hydrochloride, a calcium channel blocker used primarily in the treatment of hypertension, angina, and certain heart arrhythmias. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of diltiazem due to its stable isotopic labeling.

Mecanismo De Acción

Target of Action

Diltiazem-d6 hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction of the heart and blood vessels. By acting on these targets, this compound can influence the heart’s rhythm and the blood vessels’ diameter .

Mode of Action

This compound works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, which can lead to a decrease in blood pressure and a reduction in the heart’s workload .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting calcium influx, this compound disrupts the normal functioning of this pathway, leading to a decrease in muscle contraction . This can have downstream effects on various physiological processes, including blood pressure regulation and heart rhythm .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is also known to be highly protein-bound in the plasma . These properties likely influence the bioavailability of this compound.

Result of Action

The action of this compound at the molecular level results in vasodilation and a decrease in peripheral vascular resistance . This leads to a decrease in blood pressure and a reduction in the heart’s workload . At the cellular level, the inhibition of calcium influx leads to a decrease in muscle contraction, affecting both the heart’s rhythm and the diameter of blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific information for this compound is not available, factors such as pH, temperature, and the presence of other drugs can affect the action of many drugs

Análisis Bioquímico

Biochemical Properties

Diltiazem-d6 hydrochloride interacts with various enzymes, proteins, and other biomolecules. In the crystal form, the N, N - (dimethyl)ethylamine fragment of the drug molecule interacts with the carboxylic groups of the acids to form heterosynthons .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the cellular influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . This inhibition leads to relaxation of vascular smooth muscle and a resultant decrease in peripheral vascular resistance .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily through the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The drug is well absorbed but undergoes first pass metabolism after oral administration . It is rapidly eliminated in beagle dogs, and the relatively short half-life is a result of the high level of plasma clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, diltiazem demonstrated a general cardioprotective effect following laboratory-induced myocardial ischemia .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathways of this compound include N- and O-demethylation (via cytochrome P450), deacetylation (via plasma and tissue esterases), in addition to conjugation (via sulfation and glucuridonation) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It inhibits the transport of calcium into myocardial and vascular smooth muscle cells, resulting in inhibition of excitation-contraction coupling and subsequent contraction .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where calcium channels are present, such as the plasma membrane of cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diltiazem-d6 hydrochloride involves the incorporation of deuterium atoms into the diltiazem molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of diltiazem in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium. The final product is then purified using chromatographic techniques to obtain a high-purity compound suitable for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

Diltiazem-d6 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of diltiazem oxide derivatives.

Reduction: Formation of reduced diltiazem derivatives.

Substitution: Formation of halogenated diltiazem derivatives

Aplicaciones Científicas De Investigación

Diltiazem-d6 hydrochloride is widely used in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolism and pharmacokinetics of diltiazem.

Biology: Used in studies to understand the biological pathways and interactions of diltiazem in living organisms.

Medicine: Used in clinical research to study the pharmacokinetics and pharmacodynamics of diltiazem in humans.

Industry: Used in the development of new formulations and delivery systems for diltiazem .

Comparación Con Compuestos Similares

Similar Compounds

Verapamil: Another calcium channel blocker used to treat hypertension and angina.

Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

Uniqueness

Diltiazem-d6 hydrochloride is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for more precise and accurate analysis compared to non-deuterated compounds .

Propiedades

IUPAC Name |

[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3,3D3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-VEOFFBAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

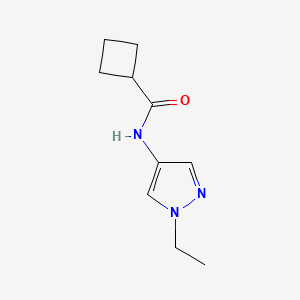

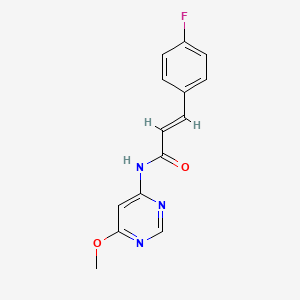

![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)

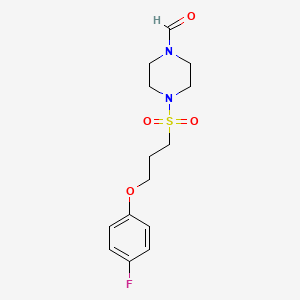

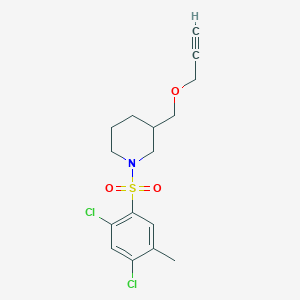

![3-(4-methanesulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2802865.png)

![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)

![5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B2802869.png)

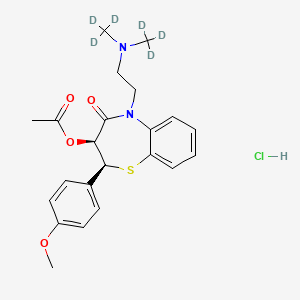

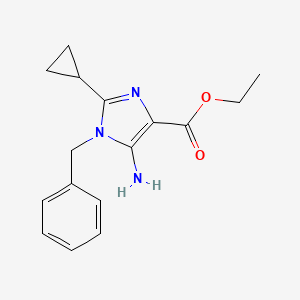

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)